Perseitol

Beschreibung

This compound has been reported in Parmotrema cetratum and Persea americana with data available.

Structure

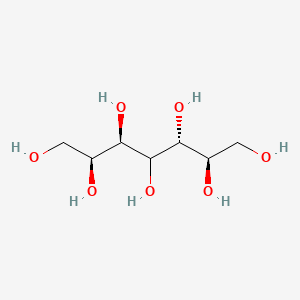

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4+,5-,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKEKGBFMQTML-RYRJNEICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-06-0 | |

| Record name | Perseitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glycero-D-galacto-heptitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERSEITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565PO82AT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Perseitol

This document provides a comprehensive overview of the chemical structure, properties, and biological relevance of this compound. All quantitative data is summarized in tables, and key processes are visualized using Graphviz diagrams to ensure clarity and accessibility for technical audiences.

Introduction to this compound

This compound is a naturally occurring seven-carbon sugar alcohol, also known as a heptitol.[1][2] It is most notably found in mature avocado plants (Persea americana), where it plays a role as a transport carbohydrate and may function as a ripening inhibitor.[1] In the context of human digestion, this compound is classified as a polyol and a FODMAP (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols), which can cause gastrointestinal symptoms in sensitive individuals due to its poor absorption in the small intestine.[2][3][4] Its molecular structure is larger than the more commonly known polyol, sorbitol, potentially leading to more significant digestive effects.[3][4]

Chemical and Structural Properties

The fundamental chemical and structural properties of this compound are detailed below. The molecule is a stereoisomer of heptitol, specifically D-glycero-D-galacto-heptitol.[5][6][7]

Core Chemical Data

The key identifiers and molecular properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₇ | [5][8] |

| Molecular Weight | 212.20 g/mol | [5][7] |

| IUPAC Name | (2R,3R,5R,6S)-heptane-1,2,3,4,5,6,7-heptol | [7] |

| Systematic Name | D-glycero-D-galacto-heptitol | [5][7][8][9] |

| CAS Number | 527-06-0 | [1][5] |

| Melting Point | 188 °C | [7] |

| InChI Key | OXQKEKGBFMQTML-BIVRFLNRSA-N | [7][8] |

| SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO | [7] |

Stereochemistry

This compound has a defined stereochemical structure with five chiral centers, leading to its specific spatial arrangement.[8] The configuration of these centers dictates its identity as D-glycero-D-galacto-heptitol. The relationship between different types of isomers is critical for understanding its biological activity and physical properties.

Biological Role and Pathway Interaction

This compound's primary biological significance is in plant metabolism and human digestion.

Role in Avocado Metabolism

In avocados, this compound is a key carbohydrate that can be converted into D-mannoheptulose. Its synthesis is thought to be related to the aldolase (B8822740) reaction within the Calvin cycle.[1]

Interaction with Human Digestion (FODMAP Pathway)

As a polyol, this compound is poorly absorbed in the human small intestine. This leads to an osmotic effect, drawing water into the gut, and fermentation by colonic bacteria, which produces gas. This mechanism is common to all FODMAPs.

Experimental Protocols

Detailed experimental data for this compound is primarily derived from crystallographic and spectroscopic methods.

X-ray Crystallography

The precise three-dimensional structure of this compound has been determined using X-ray crystallography. A study on racemic this compound (a mix of D and L enantiomers) provided detailed bond lengths and angles.

-

Methodology: Single-crystal X-ray diffraction.

-

Key Findings: The study confirmed the molecule adopts a planar zigzag conformation and is interconnected by a complex network of intermolecular hydrogen bonds involving all hydroxyl groups.[6] The crystal system was determined to be monoclinic.[6]

| Crystal System Data | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | Cc | [6] |

| Z value | 4 | [6] |

| Density (Dx) | 1.529 g cm⁻³ | [6] |

General Isolation from Natural Sources (Avocado)

While a specific, detailed protocol is proprietary to various research labs, a general workflow for the isolation of polyols like this compound from plant material can be outlined.

Conclusion

This compound is a structurally defined heptitol with significant roles in both plant biology and human nutrition. Its well-characterized chemical structure, including its specific stereochemistry, is fundamental to its function as a transport carbohydrate in avocados and its classification as a FODMAP. For professionals in drug development, understanding the structure and properties of polyols like this compound is crucial for research into sweeteners, laxatives, and excipients, as well as for gastroenterological studies related to diet and digestive health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gourmendfoods.com [gourmendfoods.com]

- 3. healthdigest.com [healthdigest.com]

- 4. Avocado and FODMAPs - A blog by Monash FODMAP | The experts in IBS - Monash Fodmap [monashfodmap.com]

- 5. scbt.com [scbt.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. D-perseitol [stenutz.eu]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

Perseitol: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Perseitol, a seven-carbon sugar alcohol (polyol), has emerged from relative obscurity to become a compound of significant interest in nutritional science and plant biochemistry. Initially mistaken for sorbitol, its definitive identification in avocado has clarified aspects of carbohydrate metabolism in this unique fruit and has implications for dietary guidelines, particularly for individuals with sensitivities to FODMAPs (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols). This technical guide provides an in-depth overview of the discovery of this compound, its known natural sources, quantitative distribution, and the experimental protocols for its extraction, isolation, and analysis. Furthermore, it elucidates the current understanding of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, food science, and drug development.

Discovery and Identification

The identification of this compound as the primary polyol in avocado (Persea americana) is a relatively recent development, correcting a long-standing classification. For over 15 years, avocados were considered high in the polyol sorbitol.[1] However, recent re-testing of avocados by researchers at Monash University, a leading center for FODMAP analysis, revealed inconsistencies.

During High-Performance Liquid Chromatography (HPLC) analysis, scientists observed a prominent peak that was close to, but did not exactly match, the retention time of the sorbitol standard.[1] This "peculiar looking 'peak'" prompted a deeper investigation into the unique carbohydrate profile of avocados.[1] By sourcing a pure this compound standard and running it concurrently with avocado samples, the team confirmed that the mystery peak was indeed this compound.[1][2] This discovery has led to a re-evaluation of the FODMAP content of avocados and has significant implications for dietary advice given to individuals with Irritable Bowel Syndrome (IBS).

Natural Sources and Distribution

This compound is a distinctive seven-carbon sugar alcohol primarily associated with the Persea genus.

-

Persea americana (Avocado): The most significant natural source of this compound is the avocado. It is found throughout the plant, including the fruit (mesocarp/flesh and peel), seed (cotyledons), leaves, bark, and is transported in the phloem sap. Avocado seeds are particularly rich in this polyol.

-

Persea indica : This relative of the commercial avocado is also known to contain this compound.

-

Avocado Honey: this compound is present in honey produced by bees foraging on avocado blossoms. Its concentration in the honey has been shown to correlate significantly with the avocado pollen content, making it a potential botanical marker for authenticating monofloral avocado honey.

Quantitative Data

The concentration of this compound varies significantly depending on the plant tissue, cultivar, and stage of ripeness. Unripe avocados have been found to contain higher levels of this compound than ripe ones, with concentrations decreasing as the fruit softens. The following tables summarize the reported quantitative data for this compound in various natural sources.

| Source (Avocado - Persea americana) | Tissue | Cultivar | Concentration | Notes | Reference(s) |

| Avocado Fruit | Mesocarp (Flesh) | Hass | 0.5 - 23 mg/g Dry Weight (DW) | Concentration decreases with ripening. | |

| Avocado Fruit | Mesocarp (Flesh) | Bacon | Up to ~60 mg/g DW (total C7 sugars) | Highest C7 content among cultivars tested. | |

| Avocado Fruit | Mesocarp (Flesh) | Fuerte | Up to ~38 mg/g DW (total C7 sugars) | ||

| Avocado Fruit | Mesocarp (Flesh) | Hass | ~2.0 g per one-half fruit (combined with D-mannoheptulose) | Average consumption size. | |

| Avocado Seed | Seed | Hass | 88.3 mg/g Dry Weight (DW) | Seeds are a major storage site. |

| Source (Other) | Specifics | Concentration | Notes | Reference(s) |

| Avocado Honey | Southern Spain | 0.31 - 1.56 g/100 g (0.31% - 1.56%) | Correlates with avocado pollen count. A minimum of 0.30 g/100g is suggested to characterize monofloral honey. | |

| Avocado Honey | General | 0.01% - 1.5% (Average 0.48%) | This compound is a specific marker for avocado nectar. |

Experimental Protocols

Extraction and Isolation of this compound from Avocado Seed

This protocol is synthesized from methods described for the extraction of polyols and other compounds from avocado.

Objective: To extract and purify this compound from avocado seeds for analytical or other downstream applications.

Materials:

-

Fresh avocado seeds

-

Deionized (DI) water

-

Ethanol (B145695) (95%)

-

Yeast (e.g., Saccharomyces cerevisiae)

-

Diatomaceous earth (optional, for filtration)

-

Macroporous adsorbent resin (e.g., XAD-16)

-

Strong acid cation exchange resin (Ca²⁺ form, e.g., Amberlite CR1320Ca)

-

Anion exchange resin

-

Rotary evaporator

-

Lyophilizer (Freeze-dryer)

-

Centrifuge

-

Chromatography columns

Methodology:

-

Preparation of Plant Material:

-

Wash fresh avocado seeds to remove any adhering flesh.

-

Chop the seeds into small pieces and lyophilize until fully dry.

-

Grind the dried seeds into a fine powder using a blender or mill.

-

-

Solvent Extraction:

-

Suspend the avocado seed powder in 70% aqueous ethanol at a ratio of 1:8 (w/v).

-

Perform the extraction using ultrasonication for 60 minutes at 50°C. Repeat the extraction process twice more with fresh solvent.

-

Pool the ethanol extracts and filter to remove solid plant material.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at <60°C to remove the ethanol, yielding a crude aqueous extract.

-

-

Removal of Sugars by Fermentation:

-

Adjust the pH of the aqueous extract to 4.5-5.0.

-

Add yeast to the extract (approx. 1-2% w/v) and incubate at 28-30°C for 24-48 hours to ferment glucose, fructose, and sucrose.

-

Monitor the fermentation process for the cessation of CO₂ production.

-

Centrifuge the fermented liquid at 5000 x g for 15 minutes to pellet the yeast and any precipitated material. Collect the supernatant.

-

-

Column Chromatography Purification:

-

Step 1 (Decolorization): Pass the supernatant through a column packed with macroporous adsorbent resin to remove pigments and other nonpolar compounds. Wash the column with DI water and collect the entire aqueous eluate.

-

Step 2 (Deionization): Pass the eluate sequentially through an anion exchange resin column and a cation exchange resin column to remove salts and ionic compounds.

-

Step 3 (this compound Separation): Load the deionized, decolorized extract onto a column packed with a strong acid cation exchange resin in the calcium form (Ca²⁺). Elute the column with DI water at a controlled flow rate (e.g., 1-2 bed volumes per hour) at 60°C. This type of resin separates sugars and polyols based on ligand exchange chromatography.

-

Step 4 (Fraction Collection): Collect fractions of the eluate. Monitor the fractions for the presence of this compound using HPLC-RI (as described in section 4.2).

-

Pool the fractions rich in this compound.

-

-

Final Product Preparation:

-

Concentrate the pooled this compound fractions using a rotary evaporator.

-

Lyophilize the concentrated solution to obtain a high-purity this compound powder.

-

Analytical Quantification by HPLC

This method is based on established protocols for the analysis of sugars and polyols in plant extracts.

Objective: To quantify the concentration of this compound in an extracted sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Refractive Index (RI) Detector or UV Detector (at 195 nm)

-

Column: Sugar-Pak I column (300 mm x 6.5 mm) or similar carbohydrate analysis column.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Mobile Phase: 5 mg/L Calcium Disodium EDTA (Ca-EDTA) in HPLC-grade water.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 85-90°C

-

Detector Temperature: 40°C (for RI detector)

-

Injection Volume: 20 µL

-

Detection: Refractive Index (RI) or UV at 195 nm.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure this compound (e.g., from 0.1 mg/mL to 5 mg/mL) in DI water.

-

Sample Preparation: Dilute the extracted and purified sample to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Biosynthesis of this compound

The biochemical pathway for this compound synthesis in avocado is not fully elucidated, but research indicates it originates from intermediates of the primary photosynthetic carbon reduction pathway, the Calvin Cycle, rather than the oxidative pentose (B10789219) phosphate (B84403) pathway. D-mannoheptulose, a seven-carbon ketose sugar also abundant in avocado, is believed to be the direct precursor to this compound.

The proposed pathway involves the following key steps:

-

Formation of the C7 Backbone: The pathway initiates in photosynthetic tissues with the condensation of a three-carbon metabolite, Dihydroxyacetone phosphate (DHAP) , and a four-carbon metabolite, Erythrose-4-phosphate (E4P) . Both are intermediates of the Calvin Cycle.

-

Aldolase (B8822740) Reaction: An aldolase enzyme catalyzes this condensation to form Sedoheptulose-1,7-bisphosphate .

-

Isomerization: This C7 bisphosphate is then believed to be isomerized to a phosphorylated derivative of D-mannoheptulose. The exact nature of this intermediate (mono- or bis-phosphate) and the specific isomerase involved are yet to be fully characterized.

-

Reduction: The final step is the reduction of the D-mannoheptulose derivative to its corresponding polyol, this compound. The specific reductase enzyme that catalyzes this reaction has not been identified.

Below is a diagram illustrating the proposed biosynthetic pathway.

Conclusion and Future Directions

The formal identification of this compound in avocado marks a significant update in food composition science. For researchers, this opens new avenues for exploring the physiological roles of C7 carbohydrates, from their function as transport and storage molecules in plants to their potential as ripening inhibitors. For professionals in drug development, the unique structure of this compound may warrant investigation for novel biological activities. The detailed protocols provided herein offer a foundation for the consistent extraction and quantification of this compound, facilitating further research into its metabolism, bioavailability, and potential health effects. Future research should focus on the complete enzymatic characterization of the biosynthetic pathway and a broader survey of this compound distribution across the plant kingdom.

References

The Perseitol Biosynthesis Pathway in Persea americana: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the perseitol biosynthesis pathway in Persea americana (avocado). It details the known enzymatic steps, presents quantitative data on key metabolites, outlines relevant experimental protocols, and provides visualizations of the biochemical pathway and associated experimental workflows.

Introduction

Persea americana is unique among fruits for its high concentration of seven-carbon (C7) sugars, particularly the sugar alcohol this compound (D-glycero-D-ido-heptitol) and its precursor, the ketose mannoheptulose. These C7 sugars are major products of photosynthesis and play significant roles in carbon transport, storage, and potentially in the regulation of fruit ripening.[1][2][3][4] this compound, in particular, is a primary storage carbohydrate, with its concentration fluctuating in different tissues and throughout fruit development.[1][5] Understanding the biosynthesis of this compound is crucial for insights into avocado physiology, and may have implications for agricultural applications and the exploration of novel therapeutic agents, given the role of similar sugar alcohols in various biological systems.

The Core Biosynthesis Pathway

The biosynthesis of this compound in Persea americana is intrinsically linked to the Calvin cycle of photosynthesis. The pathway originates with intermediates from this central carbon fixation process. While the complete enzymatic cascade is still under investigation, a putative pathway has been proposed based on radiolabeling studies and analysis of enzyme activities in avocado tissues.[1][3]

The key steps are as follows:

-

Formation of Sedoheptulose-1,7-bisphosphate: The C7 backbone is synthesized through the condensation of two Calvin cycle intermediates: dihydroxyacetone phosphate (B84403) (DHAP), a three-carbon molecule, and erythrose-4-phosphate (E4P), a four-carbon molecule. This aldolase-catalyzed reaction yields sedoheptulose-1,7-bisphosphate.[1][3]

-

Isomerization to a Phosphorylated Mannoheptulose Derivative: Sedoheptulose-1,7-bisphosphate is then believed to be isomerized to a phosphorylated form of D-mannoheptulose.[1][3] The specific isomerase responsible for this conversion in avocado has not yet been fully characterized.

-

Dephosphorylation: The phosphorylated mannoheptulose derivative is dephosphorylated to yield D-mannoheptulose.

-

Reduction to this compound: Finally, D-mannoheptulose is reduced to its corresponding sugar alcohol, this compound. This reaction is likely catalyzed by an aldose reductase or a similar enzyme. An aldolase (B8822740) enzyme has been detected in various avocado tissues and is implicated in the interconversion of D-mannoheptulose and this compound.[5]

Pathway Visualization

Caption: Proposed this compound biosynthesis pathway in Persea americana.

Quantitative Data

The concentrations of this compound and mannoheptulose vary significantly depending on the tissue type, developmental stage, and ripening state of the avocado fruit. The following tables summarize quantitative data from various studies.

Table 1: Concentration of this compound and Mannoheptulose in Different Avocado Tissues

| Tissue | This compound (mg/g Dry Weight) | Mannoheptulose (mg/g Dry Weight) | Reference |

| Unripened Fruit Flesh | ~30 | Low | [2] |

| Ripe Fruit Flesh | Below sucrose (B13894) and hexoses | Low | [2] |

| Seed | 88.3 | 63.8 | [1] |

| Leaf | Predominant soluble sugar | High | [6] |

| Phloem Sap | Higher than sucrose (molar basis) | Present | [6] |

Table 2: Changes in this compound and Mannoheptulose Concentrations During Fruit Ripening ('Hass' Avocado)

| Ripening Stage | This compound (mg/g Dry Weight) | Mannoheptulose (mg/g Dry Weight) | Reference |

| Unripe | ~20 | >20 | [6] |

| Ripening Initiated | < 20 | < 20 | [6] |

| Fully Ripe | Significantly decreased | Significantly decreased | [2] |

Table 3: Sugar Composition in 'Hass' Avocado Fruit Flesh During Storage at 20°C

| Days after Harvest | This compound (mg/g Dry Weight) | Mannoheptulose (mg/g Dry Weight) |

| 0 | ~25 | ~18 |

| 4 | ~20 | ~15 |

| 8 | < 5 | < 5 |

Data estimated from graphical representations in Liu et al., 2002.

Experimental Protocols

This section details common methodologies used in the study of this compound biosynthesis and related carbohydrate metabolism in Persea americana.

Extraction and Quantification of C7 Sugars

Objective: To extract and measure the concentration of this compound and mannoheptulose from avocado tissues.

Protocol:

-

Sample Preparation: Freeze-dry fresh tissue samples (e.g., fruit mesocarp, leaves, seeds) and grind to a fine powder.

-

Extraction: Extract soluble sugars by homogenizing the powdered tissue in a solvent, typically 80% ethanol, at a ratio of approximately 10 ml of solvent per gram of dry tissue.

-

Incubation: Incubate the homogenate at a raised temperature (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes) to enhance extraction efficiency.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet insoluble material.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble sugars.

-

Purification (Optional): For cleaner samples, the supernatant can be passed through ion-exchange resins (e.g., Dowex-50W and Dowex-1) to remove charged compounds.

-

Analysis: Analyze the sugar composition using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID). A specialized column for carbohydrate analysis (e.g., a Rezex RCM-Monosaccharide column) is typically used with deionized water as the mobile phase.[7]

-

Quantification: Determine the concentrations of this compound and mannoheptulose by comparing peak areas to those of known standards.

Enzyme Extraction and Assay (General Protocol)

Objective: To extract crude enzyme preparations from avocado tissues and assay their activity.

Protocol:

-

Tissue Homogenization: Homogenize fresh or frozen avocado tissue in a cold extraction buffer. The buffer composition will vary depending on the target enzyme but often contains a buffering agent (e.g., phosphate or Tris-HCl), a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol), and polyvinylpyrrolidone (B124986) (PVP) to bind phenolic compounds that can inhibit enzyme activity.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to remove cell debris.

-

Protein Quantification: Determine the total protein concentration of the supernatant (crude enzyme extract) using a standard method such as the Bradford or Lowry assay. This is necessary to calculate specific enzyme activity.

-

Enzyme Assay: The specific assay conditions will depend on the enzyme of interest. Generally, the crude extract is added to a reaction mixture containing the substrate(s) and any necessary cofactors in an appropriate buffer. The reaction is incubated at a controlled temperature, and the rate of product formation or substrate consumption is measured over time. This can be done spectrophotometrically by monitoring changes in absorbance at a specific wavelength.

For example, an aldolase assay could be coupled to a dehydrogenase reaction where the product of the aldolase reaction is a substrate for the dehydrogenase, and the change in NADH or NADPH concentration is monitored at 340 nm.

Experimental Workflow Visualization

Caption: General experimental workflow for C7 sugar analysis and enzyme assays.

Regulatory Aspects and Future Directions

The biosynthesis of this compound and other C7 sugars in avocado appears to be developmentally and environmentally regulated. The decline in this compound and mannoheptulose concentrations is correlated with the onset of ripening, suggesting a potential regulatory role for these sugars, possibly as ripening inhibitors.[2][4][6] Further research is needed to elucidate the precise regulatory mechanisms, including the identification and characterization of the genes and enzymes specific to the this compound biosynthesis pathway.

Future research efforts should focus on:

-

Identification and characterization of key enzymes: This includes the isomerase that converts sedoheptulose-1,7-bisphosphate and the reductase that converts mannoheptulose to this compound.

-

Gene expression studies: Transcriptomic analyses of avocado tissues at different developmental stages could reveal candidate genes involved in the pathway.

-

Metabolic flux analysis: Elucidating the flow of carbon through the C7 pathway relative to other carbohydrate metabolic pathways.

-

Functional studies: Investigating the precise physiological roles of this compound and mannoheptulose in fruit development, ripening, and stress responses.

A deeper understanding of the this compound biosynthesis pathway holds promise for improving avocado cultivation and post-harvest management. Furthermore, the unique biological activities of C7 sugars may present opportunities for the development of novel pharmaceuticals and nutraceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Primary Metabolism in Avocado Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avocadosource.com [avocadosource.com]

- 4. Frontiers | Primary Metabolism in Avocado Fruit [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. hort [journals.ashs.org]

- 7. avocadosource.com [avocadosource.com]

The Enigmatic Role of Perseitol in Avocado Ripening: A Technical Guide

An In-depth Exploration of the Physiological Significance, Metabolism, and Analysis of a Unique Seven-Carbon Sugar Alcohol in Persea americana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocado (Persea americana Mill.) fruit exhibit a unique ripening physiology characterized by the presence and dynamic fluctuation of the seven-carbon sugar alcohol, perseitol. Unlike most fruits where six-carbon sugars dominate, this compound, alongside its keto-sugar counterpart D-mannoheptulose, plays a pivotal role in the carbohydrate metabolism and ripening cascade of avocados. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological function, its metabolic pathway, and its intricate relationship with the initiation of ripening. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound are provided, alongside a quantitative summary of its changing concentrations during the ripening process. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this unique aspect of avocado biochemistry. This guide is intended to serve as a valuable resource for researchers in postharvest physiology, plant biochemistry, and for professionals in drug development interested in the unique biological activities of seven-carbon sugars.

Introduction: The Unconventional Carbohydrate Profile of Avocado

Avocado fruit are distinguished by their high lipid content and a carbohydrate profile dominated by the seven-carbon (C7) sugars, D-mannoheptulose, and its polyol form, this compound.[1][2] These C7 sugars are not only the primary products of photosynthesis but are also the main forms of transportable and storage sugars within the avocado tree.[1][3] this compound, in particular, is found in substantial quantities in the mesocarp of unripe avocado fruit, often exceeding the levels of common hexoses like glucose and fructose.[2]

A key aspect of avocado physiology is that the fruit does not ripen while attached to the tree.[2] This phenomenon has been linked to the high concentrations of C7 sugars, which are thought to act as ripening inhibitors.[2] The initiation of the ripening process, marked by the climacteric rise in respiration and ethylene (B1197577) production, coincides with a significant decline in the concentration of this compound and mannoheptulose.[2][4] This has led to the hypothesis that a threshold concentration of these C7 sugars must be reached before ripening can commence.[4]

This guide delves into the physiological role of this compound, summarizing the quantitative data on its dynamics, providing detailed methodologies for its study, and visualizing the key pathways involved.

Quantitative Data on this compound and Other Carbohydrates During Avocado Ripening

The concentration of this compound and other key carbohydrates undergoes dramatic changes during the ripening of avocado fruit. The following tables summarize quantitative data from various studies on 'Hass' avocados, providing a comparative overview of these changes in the mesocarp (flesh).

Table 1: Concentration of this compound and Mannoheptulose in 'Hass' Avocado Mesocarp During Ripening.

| Ripening Stage | This compound (mg/g DW) | Mannoheptulose (mg/g DW) | Reference |

| Unripe (Harvest) | ~30 | Low | [2] |

| Unripe (Harvest) | 7.9 | 15.9 | [5] |

| Ripe (Day 13 post-harvest) | 0.6 | 2.1 | [5] |

| Fully Ripe | Below hexose (B10828440) levels | Low | [2] |

Table 2: Concentration of Six-Carbon Sugars in 'Hass' Avocado Mesocarp During Ripening.

| Ripening Stage | Glucose (mg/g DW) | Fructose (mg/g DW) | Sucrose (mg/g DW) | Reference |

| Unripe (Harvest) | Negligible | Negligible | 2.8 - 4.5 | [5] |

| Ripe (Day 13 post-harvest) | 1.4 | 0.8 | Variable | [5] |

Table 3: Ethylene Biosynthesis Precursors and Ripening Enzymes in Avocado Fruit.

| Ripening Stage | Ethylene Production | ACC (1-aminocyclopropane-1-carboxylic acid) | MACC (1-(malonylamino)cyclopropane-1-carboxylic acid) | Cellulase Activity | Polygalacturonase Activity | Reference |

| Pre-climacteric (Attached to tree) | Trace amounts | Low | Present | Very low | Not detectable | [3][6][7] |

| Climacteric Rise (Post-harvest) | High | Increases significantly | Present | Markedly increases | Increases | [3][6][7] |

Signaling Pathways and Metabolic Relationships

The interplay between this compound, mannoheptulose, and the ethylene-driven ripening process is a key area of research. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed metabolic and signaling pathways.

Proposed Metabolic Pathway of this compound Biosynthesis

The biosynthesis of C7 sugars in avocado is linked to the Calvin cycle. The proposed pathway involves the condensation of three-carbon and four-carbon intermediates.

This compound as a Putative Ripening Inhibitor: A Signaling Cascade

The "tree factor" hypothesis suggests that a continuous supply of C7 sugars from the parent tree inhibits ripening. Once the fruit is harvested, this supply is cut off, leading to the metabolism of these sugars and the initiation of ripening.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound in avocado ripening.

Quantification of this compound and Other Sugars by HPLC-RID

This protocol is adapted from methodologies described in the literature for the analysis of non-structural carbohydrates in avocado.[5]

4.1.1. Sample Preparation and Extraction

-

Tissue Homogenization: Freeze avocado mesocarp tissue in liquid nitrogen immediately after sampling and grind to a fine powder using a mortar and pestle or a cryogenic grinder. Store the powdered tissue at -80 °C until extraction.

-

Soluble Sugar Extraction:

-

Weigh approximately 1 g of the frozen powder into a 15 mL centrifuge tube.

-

Add 5 mL of 80% (v/v) ethanol (B145695).

-

Incubate at 60 °C for 1 hour, with vortexing every 15 minutes.

-

Centrifuge at 5,000 x g for 10 minutes at 4 °C.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with another 5 mL of 80% ethanol and combine the supernatants.

-

Dry the combined supernatant under a stream of nitrogen gas or using a rotary evaporator.

-

-

Deionization:

-

Resuspend the dried extract in 1 mL of deionized water.

-

Pass the aqueous extract through coupled anion (e.g., AG1-X8, formate (B1220265) form) and cation (e.g., AG50W-X8, H+ form) exchange columns to remove charged compounds.

-

Collect the eluate and filter through a 0.22 µm syringe filter into an HPLC vial.

-

4.1.2. HPLC-RID Analysis

-

HPLC System: An HPLC system equipped with a refractive index detector (RID).

-

Column: A carbohydrate analysis column (e.g., Sugar-Pak I or similar anion-exchange column).

-

Mobile Phase: Degassed, deionized water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 80-90 °C.

-

Injection Volume: 20 µL.

-

Quantification: Prepare standard curves for this compound, D-mannoheptulose, glucose, fructose, and sucrose. Identify and quantify peaks in the sample chromatograms by comparing retention times and integrating peak areas against the standard curves.

Measurement of Ethylene Production

This protocol is based on standard methods for measuring ethylene evolution in climacteric fruit.

-

Incubation: Place a single, intact avocado fruit in an airtight container of known volume at a controlled temperature (e.g., 20-25 °C).

-

Gas Sampling: After a defined period (e.g., 1-2 hours), withdraw a gas sample (e.g., 1 mL) from the headspace of the container using a gas-tight syringe.

-

Gas Chromatography (GC) Analysis:

-

GC System: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A column suitable for separating light hydrocarbons (e.g., alumina-packed column).

-

Carrier Gas: Nitrogen or helium.

-

Temperatures: Injector, column, and detector temperatures should be optimized for ethylene separation (e.g., 100-150 °C).

-

-

Quantification: Calculate the rate of ethylene production based on the concentration of ethylene in the headspace, the volume of the container, the weight of the fruit, and the incubation time. Express the results as µL or nL of ethylene per kg of fruit per hour.

Aldolase (B8822740) and Transketolase Activity Assays (Adapted for Avocado)

While specific optimized protocols for avocado are not widely published, the following are generalized spectrophotometric methods that can be adapted.

4.3.1. Enzyme Extraction

-

Homogenize 1 g of frozen avocado mesocarp powder in 5 mL of ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 10% (v/v) glycerol, and 1% (w/v) PVPP).

-

Centrifuge at 15,000 x g for 20 minutes at 4 °C.

-

Collect the supernatant as the crude enzyme extract. Desalt the extract using a desalting column (e.g., Sephadex G-25) equilibrated with the extraction buffer without PVPP.

4.3.2. Aldolase Activity Assay

This assay is based on the conversion of fructose-1,6-bisphosphate to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, coupled to the oxidation of NADH.

-

Reaction Mixture (in a 1 mL cuvette):

-

800 µL of 100 mM Tris-HCl buffer (pH 7.5)

-

50 µL of 10 mM fructose-1,6-bisphosphate

-

50 µL of 2 mM NADH

-

10 µL of triosephosphate isomerase/glycerol-3-phosphate dehydrogenase (coupling enzymes)

-

-

Initiate the reaction: Add 50-100 µL of the desalted enzyme extract.

-

Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes at 25 °C.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

4.3.3. Transketolase Activity Assay

This assay measures the production of glyceraldehyde-3-phosphate from xylulose-5-phosphate and ribose-5-phosphate, coupled to the oxidation of NADH.

-

Reaction Mixture (in a 1 mL cuvette):

-

750 µL of 50 mM Tris-HCl buffer (pH 7.6)

-

50 µL of 10 mM MgCl₂

-

20 µL of 1 mM thiamine (B1217682) pyrophosphate (TPP)

-

50 µL of 10 mM xylulose-5-phosphate

-

50 µL of 10 mM ribose-5-phosphate

-

50 µL of 2 mM NADH

-

10 µL of triosephosphate isomerase/glycerol-3-phosphate dehydrogenase

-

-

Initiate the reaction: Add 50-100 µL of the desalted enzyme extract.

-

Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes at 25 °C.

-

Calculation: Calculate the enzyme activity as described for the aldolase assay.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for investigating the role of this compound in avocado ripening.

Conclusion

This compound is a key, yet not fully understood, player in the complex process of avocado ripening. Its high concentration in unripe fruit and subsequent decline at the onset of ripening strongly suggest an inhibitory or regulatory role. The data and protocols presented in this guide provide a foundation for further research into the precise mechanisms by which this compound and other C7 sugars influence the hormonal and enzymatic cascades that govern avocado ripening. A deeper understanding of this compound metabolism could lead to novel strategies for controlling postharvest ripening, extending shelf life, and improving the quality of this commercially important fruit. Furthermore, the unique biological activity of these seven-carbon sugars may present opportunities for exploration in the field of drug development.

References

- 1. avocadosource.com [avocadosource.com]

- 2. Primary Metabolism in Avocado Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. AVOCADO FRUIT RIPENING AND ETHYLENE BIOSYNTHESIS | International Society for Horticultural Science [ishs.org]

- 7. avocadosource.com [avocadosource.com]

Perseitol: A Deep Dive into its Role as a FODMAP Polyol in Human Digestion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Perseitol, a seven-carbon sugar alcohol, has been identified as the primary FODMAP polyol in avocados, challenging previous assumptions that attributed avocado-related digestive symptoms to sorbitol. As a larger polyol, this compound is likely poorly absorbed in the small intestine, leading to osmotic effects and subsequent fermentation by the gut microbiota. This guide provides a comprehensive technical overview of this compound's role in human digestion, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key physiological pathways involved. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating FODMAPs, gut health, and related therapeutic interventions.

Introduction

Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols (FODMAPs) are a group of short-chain carbohydrates that are poorly absorbed in the small intestine and rapidly fermented by gut bacteria. This can lead to symptoms such as gas, bloating, abdominal pain, and diarrhea in individuals with sensitive guts, such as those with Irritable Bowel Syndrome (IBS)[1][2]. Polyols, or sugar alcohols, are a key component of the FODMAP group.

Recent research by Monash University, a leading authority on FODMAPs, has revealed that the primary polyol present in avocados is not sorbitol, as was previously believed, but a unique seven-carbon sugar alcohol called this compound[1][3][4]. This discovery has significant implications for dietary management of IBS and highlights the need for a deeper understanding of this compound's specific effects on human digestion. As a larger polyol, it is speculated that this compound may have more significant osmotic and fermentative effects than smaller polyols like sorbitol.

This technical guide will synthesize the current knowledge on this compound, focusing on its quantitative aspects, the methodologies used to study it, and the physiological mechanisms it triggers in the human gastrointestinal tract.

Quantitative Data on this compound

To date, specific quantitative data on the malabsorption rate, osmotic pressure, and fermentation end-products of pure this compound in humans is limited in the publicly available scientific literature. However, we can compile and extrapolate from existing data on avocado composition and general polyol characteristics.

This compound Content in Avocados

The concentration of this compound in avocados can vary depending on the variety and ripeness of the fruit. Unripe avocados tend to have a higher this compound content than ripe ones.

| Avocado Variety | Ripeness | This compound Content (mg/g dry weight) | Reference |

| Hass | Unripe | Higher than ripe | |

| Various | Not specified | 0.5–23 |

Note: Further research is needed to establish a comprehensive database of this compound content across different avocado cultivars and stages of ripeness.

Recommended Serving Sizes for Low FODMAP Diet

Based on the this compound content, Monash University has updated its low FODMAP diet guidelines for avocados.

| Serving Size | FODMAP Rating | Predominant FODMAP |

| 60g (approx. 1/4 - 1/3 avocado) | Low | - |

| 80g or more | High | This compound |

These serving sizes are general recommendations, and individual tolerance may vary.

Experimental Protocols

Standardized protocols for specifically studying this compound are still emerging. However, established methodologies for other polyols can be adapted.

Quantification of this compound in Food and Biological Samples: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for quantifying this compound in food matrices and potentially in biological samples.

Principle: HPLC separates compounds based on their affinity for a stationary phase and a mobile phase. The Refractive Index Detector (RID) measures the difference in the refractive index between the mobile phase and the eluting sample, allowing for the quantification of compounds that do not have a UV chromophore, such as polyols.

Sample Preparation (Avocado Pulp):

-

Homogenize a known weight of avocado pulp.

-

Extract the sugars and polyols using a solvent such as 80% ethanol (B145695) with heating (e.g., 80°C for 15 minutes).

-

Centrifuge the extract to pellet solid debris.

-

Collect the supernatant and filter it through a 0.45 µm filter before injection into the HPLC system.

HPLC-RID Conditions (Adapted from similar polyol analysis):

-

Column: A column suitable for sugar and polyol analysis, such as a Shodex SUGAR SP0810 column with a lead (Pb²⁺) form.

-

Mobile Phase: Deionized water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 80°C.

-

Detector: Refractive Index Detector (RID).

-

Injection Volume: 20 µL.

-

Standard: A pure this compound standard is required for calibration and quantification.

Workflow for HPLC-RID Analysis:

Assessment of this compound Malabsorption: Hydrogen Breath Test

The hydrogen breath test is a non-invasive method to assess the malabsorption of carbohydrates.

Principle: If this compound is not fully absorbed in the small intestine, it travels to the large intestine where it is fermented by bacteria, producing hydrogen gas (H₂). This H₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. An increase in breath hydrogen concentration after ingesting a this compound solution indicates malabsorption.

Patient Preparation:

-

4 weeks prior: Avoid antibiotics.

-

1 week prior: Discontinue laxatives and prokinetics.

-

1 day prior: Follow a low-FODMAP diet, avoiding high-fiber foods, fruits, and vegetables.

-

12 hours prior: Fast overnight (water is permitted).

-

Morning of the test: Avoid smoking and vigorous exercise. Brush teeth thoroughly.

Test Procedure:

-

Collect a baseline breath sample by having the patient exhale into a breath collection bag.

-

The patient ingests a solution of a specific dose of this compound (e.g., 10-20 grams) dissolved in water.

-

Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.

-

Analyze the hydrogen concentration in the breath samples using a gas chromatograph.

-

Record any gastrointestinal symptoms experienced by the patient during the test.

Interpretation: A rise in breath hydrogen of ≥20 parts per million (ppm) above the baseline within the first 90-120 minutes is generally considered indicative of malabsorption.

Experimental Workflow for Hydrogen Breath Test:

In Vitro Fermentation of this compound by Human Gut Microbiota

This method simulates the fermentation of this compound in the colon to study its effects on the gut microbiota and the production of metabolites like short-chain fatty acids (SCFAs) and gases.

Principle: A fecal inoculum from healthy human donors is used to represent the gut microbiota in an anaerobic environment. The addition of this compound as a substrate allows for the study of its fermentation.

Methodology:

-

Fecal Inoculum Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics recently. Pool and homogenize the samples in an anaerobic chamber with a buffer solution.

-

In Vitro Fermentation:

-

In an anaerobic environment, add the fecal inoculum to a basal nutrient medium that supports bacterial growth.

-

Add a known concentration of this compound to the experimental vessels. A control vessel with no added substrate should also be included.

-

Incubate the vessels at 37°C for a specified period (e.g., 24-48 hours).

-

-

Sample Analysis:

-

SCFA Analysis: At different time points, collect samples from the fermentation vessels. Analyze the concentration of SCFAs (acetate, propionate, butyrate) using gas chromatography (GC) or HPLC.

-

Gas Analysis: The volume of gas produced can be measured using a pressure transducer or by displacement. The composition of the gas (H₂, CO₂, CH₄) can be analyzed by GC.

-

Microbiota Analysis: DNA can be extracted from the fermentation samples at different time points to analyze changes in the microbial community composition using 16S rRNA gene sequencing.

-

Workflow for In Vitro Fermentation:

Signaling Pathways and Physiological Effects

The gastrointestinal symptoms associated with this compound malabsorption are a result of two primary mechanisms: its osmotic effect in the small and large intestines and its rapid fermentation in the large intestine.

Osmotic Effect and Water Influx

Being a large, poorly absorbed molecule, this compound exerts an osmotic effect in the intestinal lumen. This draws water into the gut to maintain isotonicity, leading to increased luminal water content.

Fermentation and Gas Production

Unabsorbed this compound that reaches the large intestine is rapidly fermented by the resident gut microbiota. This fermentation process produces gases, primarily hydrogen (H₂), carbon dioxide (CO₂), and in some individuals, methane (B114726) (CH₄), as well as short-chain fatty acids (SCFAs).

Gut-Brain Axis and Symptom Perception

The distension of the gut caused by increased water and gas can activate mechanoreceptors in the intestinal wall. In individuals with visceral hypersensitivity, a common feature of IBS, this stimulation can be perceived as pain or discomfort. The signals are transmitted to the central nervous system via the gut-brain axis, leading to the perception of symptoms.

Conclusion and Future Directions

The identification of this compound as the primary FODMAP in avocados represents a significant advancement in our understanding of diet-induced gastrointestinal symptoms. While the general mechanisms of polyol malabsorption and fermentation provide a framework for understanding its effects, further research is critically needed to elucidate the specific physiological properties of this compound.

Future research should focus on:

-

Quantitative Malabsorption Studies: Conducting human trials to determine the precise malabsorption rate of this compound at different doses.

-

Osmotic Potential Measurement: Quantifying the osmotic coefficient of this compound to better predict its osmotic effects.

-

Detailed Fermentation Profiling: Performing in vitro fermentation studies with metabolomic analysis to identify the full spectrum of metabolites produced from this compound fermentation.

-

Clinical Dose-Response Trials: Establishing the relationship between the dose of this compound consumed and the severity of gastrointestinal symptoms in individuals with and without IBS.

-

Signaling Pathway Elucidation: Investigating the specific interactions of this compound and its metabolites with enteroendocrine cells and the gut-brain axis.

A more complete understanding of this compound will enable more precise dietary recommendations for individuals with functional gut disorders and may open new avenues for the development of targeted therapies.

References

- 1. alittlebityummy.com [alittlebityummy.com]

- 2. Application of in vitro gut fermentation models to food components: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Breath Tests - Brigham and Women's Hospital. [brighamandwomens.org]

- 4. Good News About Avocado and FODMAPs — IBS Game Changer [ibsgamechanger.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Perseitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perseitol, a seven-carbon sugar alcohol (heptitol), is a naturally occurring polyol found in significant quantities in avocado (Persea americana)[1][2][3]. As a major non-structural carbohydrate in this fruit, it plays a crucial role in its metabolism, transport, and storage of sugars[2][3]. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and experimental insights for researchers in natural product chemistry, drug development, and food science.

Chemical Properties of this compound

This compound, systematically named D-glycero-D-galacto-heptitol, possesses a unique stereochemistry that dictates its physical and chemical behavior. While specific experimental data for some properties of pure this compound are not widely published, this guide consolidates available information and provides context based on related sugar alcohols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₆O₇ | --INVALID-LINK-- |

| Molecular Weight | 212.20 g/mol | --INVALID-LINK-- |

| Melting Point | 188 °C | --INVALID-LINK-- |

| Boiling Point | 483.7±40.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.631±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 12.96±0.20 (Predicted) | --INVALID-LINK-- |

| Appearance | White to off-white solid | General observation for polyols |

| Specific Rotation ([α]D) | +1.5° (c=1, H₂O) | --INVALID-LINK-- |

Solubility

This compound, like other polyols, is expected to be highly soluble in water due to the presence of multiple hydroxyl groups that can form hydrogen bonds. Its solubility in other solvents will vary based on the polarity of the solvent.

Table 2: Solubility of this compound

| Solvent | Solubility | Experimental Notes |

| Water | Soluble | High solubility is expected due to its polyol structure. |

| Ethanol | Slightly Soluble | Lower solubility compared to water is anticipated. |

| Methanol | Slightly Soluble | Similar to ethanol, limited solubility is expected. |

Stability of this compound

The stability of this compound under various conditions is a critical parameter for its extraction, purification, storage, and potential applications. While specific degradation kinetics for this compound are not extensively documented, its stability can be inferred from the behavior of other sugar alcohols.

Thermal Stability

Sugar alcohols are generally more thermally stable than their corresponding aldose or ketose sugars as they lack a reactive carbonyl group[4]. However, at elevated temperatures, degradation can occur. Studies on other sugar alcohols like mannitol (B672) and sorbitol show that they are stable up to their melting points but can undergo decomposition at higher temperatures[4][5][6]. It is anticipated that this compound exhibits similar thermal behavior.

pH Stability

Polyols are generally stable over a wide pH range. In acidic conditions, unlike glycosides, the ether linkages are absent, preventing acid-catalyzed hydrolysis. Under strongly alkaline conditions and at high temperatures, some degradation may occur, but they are generally more resistant to pH-mediated degradation than reducing sugars.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts is recorded as the melting point.

Determination of Specific Rotation

The specific rotation of this compound is measured using a polarimeter.

Methodology:

-

A solution of this compound of a known concentration (c) is prepared in a suitable solvent (e.g., water).

-

The polarimeter cell of a known path length (l) is filled with the solution.

-

The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm)[7][8].

-

The specific rotation ([α]λT) is calculated using the formula: [α]λT = α / (l * c)[8].

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of this compound in biological samples like avocado pulp[9][10].

Methodology:

-

Sample Preparation: An aqueous extract of the sample (e.g., avocado pulp) is prepared and filtered.

-

Chromatographic System:

-

Column: A carbohydrate analysis column (e.g., an amino- or ligand-exchange column) is typically used.

-

Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile (B52724) and water, is common for amino columns.

-

Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for detecting non-UV absorbing compounds like this compound.

-

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a standard curve prepared with pure this compound.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the analysis of this compound, especially in complex matrices[11][12].

Methodology:

-

Sample Preparation: Similar to HPLC, an aqueous extract is prepared, and may require further cleanup using solid-phase extraction (SPE).

-

Chromatographic System:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar compounds like this compound.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

-

Stability Testing Protocol (Thermal and pH)

This protocol can be adapted to study the stability of this compound under various temperature and pH conditions.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of this compound at a known concentration.

-

pH Adjustment: For pH stability testing, adjust the pH of the solutions using appropriate buffers (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).

-

Incubation:

-

Thermal Stability: Incubate the solutions at different temperatures (e.g., 40°C, 60°C, 80°C) for various time intervals.

-

pH Stability: Incubate the pH-adjusted solutions at a constant temperature for various time intervals.

-

-

Analysis: At each time point, withdraw an aliquot of the solution and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.

-

Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of C7 sugars like this compound in avocado is linked to the pentose (B10789219) phosphate pathway and glycolysis[2]. While the complete pathway is not fully elucidated, a proposed route involves the condensation of smaller sugar phosphates.

Caption: Proposed biosynthetic pathway of this compound from precursors of glycolysis and the pentose phosphate pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant matrix.

Caption: General experimental workflow for the analysis of this compound from plant material.

Conclusion

This compound is a significant natural product with unique chemical properties. This guide has summarized the current knowledge regarding its physicochemical characteristics and stability. The provided experimental protocols offer a starting point for researchers to further investigate this intriguing sugar alcohol. Future research should focus on obtaining more precise experimental data for its physical constants and elucidating the detailed mechanisms of its biosynthesis and degradation. Such information will be invaluable for its potential applications in various scientific and industrial fields.

References

- 1. avocadosource.com [avocadosource.com]

- 2. Primary Metabolism in Avocado Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. primary-metabolism-in-avocado-fruit - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. repositori.udl.cat [repositori.udl.cat]

- 6. researchgate.net [researchgate.net]

- 7. Specific_rotation [chemeurope.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Avocado and FODMAPs - A blog by Monash FODMAP | The experts in IBS - Monash Fodmap [monashfodmap.com]

- 11. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

Perseitol (D-glycero-D-galacto-heptitol): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perseitol, a seven-carbon sugar alcohol, is a naturally occurring polyol predominantly found in avocado (Persea americana). It plays a crucial role in the plant's metabolism as a primary product of photosynthesis, a major phloem-mobile sugar, and a significant storage carbohydrate. Recent studies have also highlighted its potential role as a ripening inhibitor in avocado fruit and its classification as a FODMAP (Fermentable Oligo-, Di-, Mono-saccharides And Polyols). This technical guide provides a comprehensive overview of this compound, including its various synonyms, chemical properties, proposed biosynthetic and metabolic pathways, and detailed experimental protocols for its extraction, purification, and quantification.

Alternate Names and Chemical Properties of this compound

This compound is known by several synonyms and systematic names in scientific literature. A comprehensive list of these names and key chemical identifiers is provided below for clear identification and cross-referencing.

| Identifier Type | Identifier | Reference |

| Systematic Name | D-glycero-D-galacto-heptitol | [1][2] |

| Common Name | This compound | [1][2] |

| IUPAC Name | (2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | [1] |

| CAS Number | 527-06-0 | |

| PubChem CID | 10709 | |

| ChEBI ID | CHEBI:8029 | |

| Molecular Formula | C₇H₁₆O₇ | |

| Molecular Weight | 212.20 g/mol | |

| Other Synonyms | L-glycero-D-manno-heptitol |

Biochemical Context and Physiological Role

This compound, along with its related C7 ketosugar mannoheptulose, constitutes a significant portion of the non-structural carbohydrates in avocado trees. It is synthesized in the leaves during photosynthesis and is transported via the phloem to various sink tissues, including the fruit and seeds, where it serves as a storage compound.

Biosynthesis of this compound

The biosynthesis of the C7 backbone for mannoheptulose and subsequently this compound is believed to originate from the Calvin cycle. The proposed pathway involves the condensation of a three-carbon metabolite (dihydroxyacetone-P) with a four-carbon metabolite (erythrose-4-P) by an aldolase (B8822740) to form sedoheptulose-1,7-bisphosphate. This is then converted to a phosphorylated D-mannoheptulose derivative. The reduction of mannoheptulose to this compound is catalyzed by a reductase, though the specific enzyme has not been fully characterized in avocado.

Role in Fruit Ripening

Avocados exhibit the unique characteristic of not ripening on the tree. Research strongly suggests that the continuous supply of C7 sugars, particularly this compound and mannoheptulose, from the leaves to the fruit acts as a ripening inhibitor. The ripening process, characterized by fruit softening, ethylene (B1197577) production, and a climacteric rise in respiration, is initiated only after the fruit is harvested and the levels of these C7 sugars fall below a certain threshold. Girdling the fruit stalk to cut off phloem transport can induce ripening on the tree, further supporting this hypothesis.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound from plant tissues, primarily avocado.

Extraction of this compound from Avocado Tissue

This protocol is adapted from methods described for the analysis of sugars in avocado.

Materials:

-

Avocado tissue (mesocarp or seed)

-

Liquid nitrogen

-

Freeze-dryer (lyophilizer)

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Deionized water

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

0.2 µm syringe filters

Procedure:

-

Immediately freeze fresh avocado tissue in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to a constant dry weight.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a homogenizer.

-

Weigh approximately 100 mg of the dried powder into a centrifuge tube.

-

Add 1 mL of a methanol:chloroform:water (12:5:3 v/v/v) extraction solvent.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at 70°C for 15 minutes in a shaking water bath.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully collect the supernatant (the polar phase containing this compound) into a new tube.

-

For GC-MS analysis, an aliquot of the supernatant can be dried under a stream of nitrogen before derivatization. For HPLC analysis, the supernatant can be filtered through a 0.2 µm syringe filter prior to injection.

Purification of this compound by Chromatography

For applications requiring purified this compound, a combination of chromatographic techniques can be employed. The following is a general workflow.

1. Gel-Filtration Chromatography (Size-Exclusion):

-

Purpose: To separate this compound from larger molecules like proteins and polysaccharides, and smaller molecules.

-

Stationary Phase: A gel-filtration medium such as Sephadex G-25 or Bio-Gel P-2.

-

Mobile Phase: Deionized water or a volatile buffer like ammonium (B1175870) acetate.

-

Procedure:

-

Pack a column with the chosen gel-filtration medium and equilibrate with the mobile phase.

-

Apply the concentrated crude extract to the column.

-

Elute with the mobile phase and collect fractions.

-

Analyze fractions for the presence of this compound using a suitable method (e.g., TLC or HPLC).

-

Pool the this compound-containing fractions.

-

2. Anion-Exchange Chromatography:

-

Purpose: To remove any remaining charged contaminants.

-

Stationary Phase: A weak anion-exchange resin.

-

Mobile Phase: Deionized water.

-

Procedure:

-

Pass the pooled fractions from gel-filtration through a column packed with the anion-exchange resin.

-

This compound, being a neutral polyol, will not bind to the resin and will be collected in the flow-through.

-

Quantification of this compound

3.3.1. High-Performance Liquid Chromatography (HPLC)

This method is adapted from the analysis of sugars in honey and avocado.

-

Instrumentation: HPLC system with a Refractive Index Detector (RID).

-

Column: A carbohydrate analysis column, such as an Alltech 700CH (300 x 6.5 mm) or a similar column designed for sugar and polyol separation.

-

Mobile Phase: Degassed, HPLC-grade deionized water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 90 °C.

-

Injection Volume: 20 µL.

-

Quantification: Prepare a standard curve using pure this compound. The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of polar metabolites in plant tissues.

-

Instrumentation: GC-MS system.

-

Derivatization (Essential for Volatility):

-

Dry 50-150 µL of the polar extract under a stream of nitrogen.

-

Add 40 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) to protect carbonyl groups. Vortex and incubate at 37°C for 2 hours with shaking.

-

Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst for silylation of hydroxyl groups. Vortex and incubate at 37°C for 30 minutes.

-

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 30 m DB-5ms or equivalent.

-

Injection: 1 µL in splitless mode at 230°C.

-

Carrier Gas: Helium at a constant flow of 2 mL/min.

-

Oven Program: Initial temperature of 80°C, ramp at 15°C/min to 330°C, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 33-600.

-

-

Quantification: Identification of the this compound derivative is based on its retention time and mass spectrum compared to a derivatized standard. Quantification is typically achieved by using an internal standard (e.g., ribitol) added before extraction and comparing the peak area ratios.

References

An In-depth Technical Guide to Perseitol for Researchers and Drug Development Professionals

Introduction

Perseitol, a seven-carbon sugar alcohol, is a naturally occurring polyol found predominantly in avocado (Persea americana). While structurally similar to more common polyols like sorbitol, this compound possesses unique physiological roles and metabolic pathways that are of growing interest to researchers in plant biology, human nutrition, and drug development. This guide provides a comprehensive overview of the technical details surrounding this compound, including its chemical properties, biosynthesis, analytical methods, and physiological significance.

Core Chemical and Physical Properties

This compound, also known as D-glycero-D-galacto-heptitol, is a C7 sugar alcohol. Its fundamental properties are crucial for its analysis and understanding its biological interactions.

| Property | Value | Reference |

| CAS Number | 527-06-0 | [1] |

| Molecular Formula | C₇H₁₆O₇ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| Alternate Names | D-Glycero-D-galacto-heptitol | [1] |

Quantitative Data on this compound Occurrence

This compound is a major soluble carbohydrate in various tissues of the avocado plant, where its concentration changes dynamically with tissue development and fruit ripening.

| Tissue | Condition | Concentration | Reference |

| Avocado Fruit (unripened) | Predominant soluble sugar | > 20 mg/g fresh weight | [2] |

| Avocado Seed | Mature | 88.3 mg/g dry weight | [3] |

Experimental Protocols

Accurate quantification and characterization of this compound require specific analytical methodologies. Below are summaries of experimental protocols employed in this compound research.

Extraction and Quantification of this compound from Plant Tissues

This method is based on the protocols described for the analysis of carbohydrates in avocado tissues.

Objective: To extract and quantify this compound from avocado fruit or leaf tissue.

Methodology:

-

Sample Preparation: A known weight of fresh plant tissue is frozen in liquid nitrogen and lyophilized to a constant dry weight. The dried tissue is then ground into a fine powder.

-

Extraction: The powdered tissue is extracted with a solvent system, typically an ethanol/water mixture (e.g., 80% ethanol), at an elevated temperature to facilitate the solubilization of sugars. This step is repeated multiple times to ensure complete extraction.

-

Purification: The pooled extracts are centrifuged to remove insoluble material. The supernatant may be further purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds like lipids and pigments.

-

Quantification: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC).

-

Column: A carbohydrate analysis column (e.g., an amino-based column).

-

Mobile Phase: An isocratic mobile phase, typically an acetonitrile/water mixture.

-

Detection: A refractive index detector (RID) is commonly used for sugar alcohol detection.

-

Standard Curve: A standard curve is generated using pure this compound standards of known concentrations to quantify the amount of this compound in the sample.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound in Honey

This protocol is adapted from a study on the determination of this compound in avocado honey.

Objective: To quantify the concentration of this compound in honey samples.

Methodology:

-

Sample Preparation: Approximately 200 mg of each honey sample is solubilized in 1.5 mL of double-distilled water. The mixture is heated (e.g., at 70 °C for 2 hours) to ensure complete dissolution.

-